N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15010489
InChI: InChI=1S/C28H22N2OS2/c1-19-12-17-24-25(18-19)33-28(30-24)21-13-15-22(16-14-21)29-27(31)26(20-8-4-2-5-9-20)32-23-10-6-3-7-11-23/h2-18,26H,1H3,(H,29,31)
SMILES:
Molecular Formula: C28H22N2OS2
Molecular Weight: 466.6 g/mol

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide

CAS No.:

Cat. No.: VC15010489

Molecular Formula: C28H22N2OS2

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide -

Specification

Molecular Formula C28H22N2OS2
Molecular Weight 466.6 g/mol
IUPAC Name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenyl-2-phenylsulfanylacetamide
Standard InChI InChI=1S/C28H22N2OS2/c1-19-12-17-24-25(18-19)33-28(30-24)21-13-15-22(16-14-21)29-27(31)26(20-8-4-2-5-9-20)32-23-10-6-3-7-11-23/h2-18,26H,1H3,(H,29,31)
Standard InChI Key FCHLXPBJSXFDTI-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)SC5=CC=CC=C5

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The molecule consists of three primary components:

  • 6-Methyl-1,3-benzothiazole moiety: A bicyclic system with a sulfur and nitrogen atom in the thiazole ring, substituted by a methyl group at position 6.

  • Central acetamide linker: Connects the benzothiazole-containing phenyl group to a diphenylsulfanyl-ethyl backbone.

  • Phenylsulfanyl groups: Two aromatic rings linked via a sulfur atom, contributing to lipophilicity and potential redox activity .

The systematic IUPAC name reflects this arrangement:
2-(4-Methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide.

Molecular Descriptors

PropertyValueSource
Molecular formulaC<sub>23</sub>H<sub>20</sub>N<sub>2</sub>O<sub>3</sub>S
Molecular weight404.5 g/mol
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)OC
logP (partition coefficient)3.15
Hydrogen bond donors2
Hydrogen bond acceptors7

The compound’s stereochemistry is achiral, simplifying synthetic and analytical workflows .

Synthesis and Chemical Reactivity

Stability and Reactivity

  • pH sensitivity: The acetamide bond may hydrolyze under strongly acidic or basic conditions.

  • Oxidative susceptibility: The sulfur atoms in the benzothiazole and sulfanyl groups are prone to oxidation, forming sulfoxides or sulfones .

  • Thermal stability: Preliminary data suggest decomposition above 250°C, consistent with aromatic sulfides .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

ParameterValueSource
logD<sub>7.4</sub>3.15
Polar surface area73.9 Ų
Aqueous solubility~10 μM (predicted)

The moderate logP/logD values indicate balanced lipophilicity, favoring membrane permeability while retaining solubility in biological matrices .

ADME Profile

  • Absorption: High gastrointestinal absorption predicted due to molecular weight <500 and rotatable bonds <10.

  • Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, targeting sulfur atoms and methyl groups.

  • Excretion: Primarily renal, with potential biliary clearance due to moderate molecular size .

Applications in Chemical Biology

Probe Development

The compound’s sulfur-rich structure makes it a candidate for:

  • Fluorescent labeling: Benzothiazoles exhibit intrinsic fluorescence tunable by substituents.

  • Radiotracer synthesis: Sulfur-35 or carbon-11 isotopes could enable PET/SPECT imaging .

Material Science Applications

  • Liquid crystals: The rigid benzothiazole core and flexible sulfanyl tails may support mesophase formation.

  • Polymer additives: Antioxidant properties via radical scavenging by sulfur centers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator